Fmoc-L-Pmab(tBu)2-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Plk1 Inhibition:

Plk1 plays a critical role in regulating various stages of cell division, making it a promising target for cancer therapy. Studies have shown that Fmoc-L-Pmab(tBu)2-OH acts as a competitive inhibitor of Plk1, binding to the enzyme's active site and hindering its ability to phosphorylate other proteins essential for cell division. This inhibition disrupts the cell cycle, leading to cell death in cancer cells [].

Phosphatase Stability:

A major challenge in developing Plk1 inhibitors is their susceptibility to degradation by phosphatases, enzymes that break down phosphorylated molecules. Fmoc-L-Pmab(tBu)2-OH offers an advantage in this regard. The presence of the "tBu" groups (tert-butyl) on the molecule enhances its stability against phosphatases, making it a more potent and long-lasting inhibitor compared to other Plk1-targeting molecules [].

Enhanced Binding Affinity:

Studies have demonstrated that Fmoc-L-Pmab(tBu)2-OH exhibits superior binding affinity to the Plk1 polo-box domain compared to natural amino acids. This improved binding selectivity allows for targeted inhibition of Plk1 with minimal off-target effects, potentially reducing the risk of side effects associated with broad-spectrum kinase inhibitors [].

Fmoc-L-Pmab(tBu)2-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-amino-3-methyl-4-phosphonobutyric acid bis-tert-butyl ester, is a synthetic compound utilized primarily in peptide synthesis. This compound is designed to mimic phosphorylated threonine, an important amino acid in various biological processes. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino functionality, while the tert-butyl groups protect the hydroxyl groups, preventing unwanted side reactions during synthesis and allowing for selective deprotection later in the process.

Fmoc-L-Pmab(tBu)2-OH undergoes several key reactions that are essential in peptide synthesis:

- Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl groups are typically removed using trifluoroacetic acid (TFA).

- Coupling Reactions: This compound can be coupled with other amino acids or peptides through standard coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

These reactions are crucial for incorporating Fmoc-L-Pmab(tBu)2-OH into larger peptide chains, allowing researchers to study the functional roles of phosphorylated threonine in proteins.

The biological activity of Fmoc-L-Pmab(tBu)2-OH is primarily related to its ability to mimic phosphorylated threonine. This mimicry allows it to interact with proteins and enzymes that recognize phosphorylated residues, such as kinases and phosphatases. By studying these interactions, researchers can gain insights into signaling pathways involved in cell growth, differentiation, and apoptosis. The compound's stability against hydrolysis by cellular phosphatases enhances its utility in biological studies.

The synthesis of Fmoc-L-Pmab(tBu)2-OH typically involves several steps:

- Protection of Functional Groups: The amino group of threonine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate. Simultaneously, the hydroxyl groups are protected using tert-butyl chloride.

- Coupling and Deprotection: Following protection, the compound can be incorporated into peptides through coupling reactions. After synthesis, deprotection steps are performed to yield the final peptide product.

In industrial settings, solid-phase peptide synthesis (SPPS) techniques are often employed for larger-scale production, utilizing automated synthesizers for efficiency .

Fmoc-L-Pmab(tBu)2-OH is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides that require phosphorylation mimetics.

- Biochemical Research: The compound is valuable for studying phosphorylation-dependent signaling pathways and protein interactions.

- Drug Development: Its ability to mimic phosphorylated threonine makes it a potential candidate for therapeutic applications in diseases where phosphorylation plays a critical role.

Studies involving Fmoc-L-Pmab(tBu)2-OH focus on its interactions with various proteins and enzymes. By substituting natural phosphorylated threonine with this synthetic mimic, researchers can analyze how these proteins function under different conditions. Interaction studies often utilize techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate binding affinities and conformational changes upon interaction with target proteins.

Several compounds share structural similarities with Fmoc-L-Pmab(tBu)2-OH, particularly those that also act as phosphorylated mimetics:

| Compound Name | Description | Unique Features |

|---|---|---|

| Fmoc-L-Pma(tBu)2-OH | Mimic of phosphorylated alanine | Contains a phosphonic acid group |

| Fmoc-L-Pmp(tBu)2-OH | Mimic of phosphorylated phenylalanine | Different side chain structure |

| Fmoc-L-Pser(tBu)2-OH | Mimic of phosphorylated serine | More hydrophilic due to serine's hydroxyl group |

Uniqueness

Fmoc-L-Pmab(tBu)2-OH is unique due to its specific ability to mimic phosphorylated threonine while maintaining resistance against hydrolysis by cellular phosphatases. This characteristic allows it to be utilized effectively in biological studies without rapid degradation, making it an invaluable tool for researchers investigating phosphorylation-dependent processes .

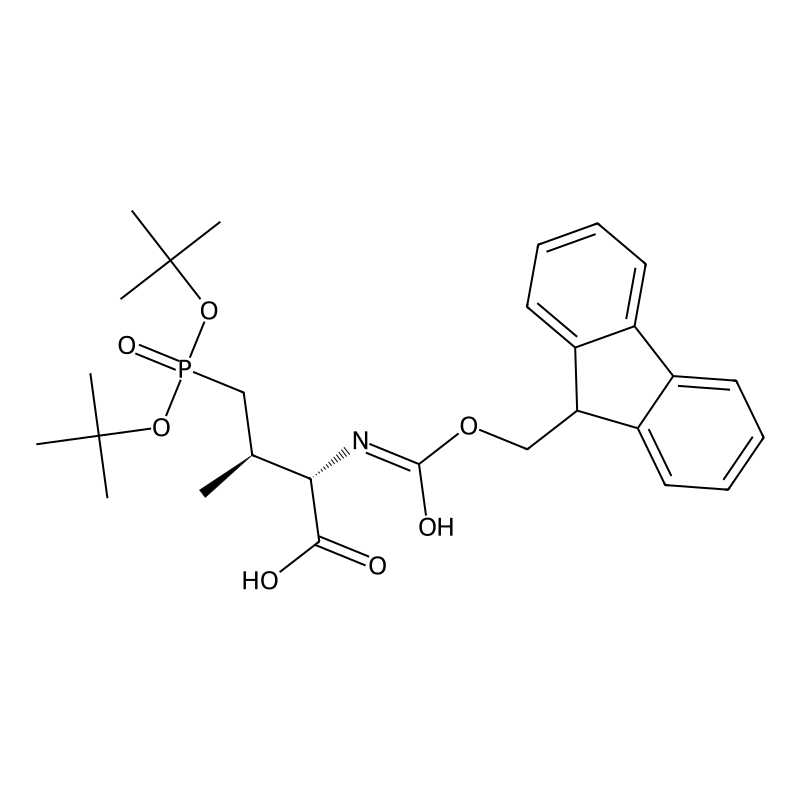

Fmoc-L-Pmab(tBu)2-OH represents a sophisticated phosphonoamino acid derivative with the complete IUPAC name (2S,3R)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid . This compound possesses the molecular formula C28H38NO7P with a molecular weight of 531.6 g/mol . The Chemical Abstracts Service registry number for this compound is 1199612-89-9, providing a unique identifier for chemical databases and regulatory purposes [31].

The molecular structure incorporates multiple functional components that contribute to its utility in peptide synthesis applications . The compound features a fluorenylmethoxycarbonyl protecting group attached to the amino functionality, while the phosphonic acid moiety is protected by two tert-butyl ester groups . The InChI key AENLXSUZQOUSJS-UUOWRZLLSA-N provides a standardized representation for computational chemistry applications .

| Property | Value |

|---|---|

| IUPAC Name | (2S,3R)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |

| Molecular Formula | C28H38NO7P |

| Molecular Weight | 531.6 g/mol |

| CAS Number | 1199612-89-9 |

| InChI Key | AENLXSUZQOUSJS-UUOWRZLLSA-N |

| Canonical SMILES | CC(CP(=O)(OC(C)(C)C)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Isomeric SMILES | CC@@HC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

The structural complexity of this molecule arises from its role as a phosphorylated threonine mimetic designed for incorporation into peptide sequences through solid-phase peptide synthesis methodologies . The compound serves as a building block that allows researchers to create peptides containing phosphorylated amino acid residues that resist degradation by cellular phosphatases .

Stereochemical Configuration: (2S,3R) Isomerism

The stereochemical configuration of Fmoc-L-Pmab(tBu)2-OH is precisely defined by the (2S,3R) designation, indicating the specific three-dimensional arrangement of substituents around two chiral centers [8] [9]. This stereochemical specificity is critical for the biological activity and synthetic utility of the compound, as different stereoisomers can exhibit dramatically different properties in biological systems [10].

The first chiral center, designated as carbon-2, adopts the S configuration according to the Cahn-Ingold-Prelog priority rules [8] [9]. This carbon atom bears the amino group protected by the fluorenylmethoxycarbonyl moiety and the carboxyl group, representing the alpha carbon typical of amino acid structures [9]. The S configuration at this position ensures compatibility with natural L-amino acid stereochemistry, allowing seamless incorporation into peptide chains without disrupting secondary structure formation [8].

The second chiral center, carbon-3, exhibits the R configuration and bears a methyl substituent [8]. This stereochemical arrangement is crucial for the compound's function as a phosphorylated threonine mimetic, as it replicates the natural stereochemistry found in phosphorylated threonine residues in biological systems [8] [10]. Research has demonstrated that stereochemistry at the beta carbon position significantly influences enzyme-substrate interactions and binding affinities [10].

| Chiral Center | Configuration | Description |

|---|---|---|

| C-2 (Alpha Carbon) | S | Alpha carbon bearing the amino and carboxyl groups in S configuration |

| C-3 (Beta Carbon) | R | Beta carbon bearing the methyl group in R configuration |

| Overall Configuration | (2S,3R) | Combined stereochemical designation following Cahn-Ingold-Prelog priority rules |

Studies investigating the stereochemical requirements for protein kinase substrates have revealed that the (2S,3R) configuration is essential for optimal enzyme recognition and catalytic efficiency [10]. The stereochemical specificity observed in these systems demonstrates that even minor changes in three-dimensional structure can profoundly impact biological function [10]. In the context of Fmoc-L-Pmab(tBu)2-OH, the (2S,3R) configuration ensures that peptides incorporating this residue maintain proper folding and biological activity [8].

The maintenance of stereochemical integrity during synthesis and incorporation into peptide sequences requires careful attention to reaction conditions that might promote epimerization [8]. The protecting group strategy employed in this compound helps preserve the stereochemical configuration throughout synthetic manipulations [8] [19].

Bis-tert-Butyl Phosphonyl Ester Protection Strategy

The bis-tert-butyl phosphonyl ester protection strategy employed in Fmoc-L-Pmab(tBu)2-OH represents a sophisticated approach to managing the reactivity of phosphonic acid functionalities during peptide synthesis [12] [14]. This protection scheme utilizes two tert-butyl groups to mask the phosphonic acid moiety, providing stability under the basic conditions required for fluorenylmethoxycarbonyl deprotection while remaining labile under acidic conditions [12] [13].

The tert-butyl protecting groups offer several advantages over alternative protection strategies [12] [13]. These groups provide excellent stability against nucleophilic attack and basic conditions, making them ideal for use in solid-phase peptide synthesis protocols that employ piperidine for fluorenylmethoxycarbonyl removal [12] [19]. The steric bulk of the tert-butyl groups also prevents unwanted side reactions that might occur with smaller protecting groups [13].

The mechanism of tert-butyl ester formation involves the condensation of the phosphonic acid with tert-butanol under acidic conditions, or alternatively through the use of tert-butyl trichloroacetimidate or di-tert-butyl dicarbonate [12]. The resulting ester bonds are stable under neutral and basic conditions but undergo facile cleavage when exposed to trifluoroacetic acid [12] [13]. This orthogonal protecting group strategy allows for selective deprotection without affecting other acid-sensitive functionalities [14].

| Functional Group | Protecting Group | Deprotection Conditions | Purpose |

|---|---|---|---|

| Alpha-amino group | Fmoc (9-fluorenylmethoxycarbonyl) | Base-labile (piperidine) | Temporary protection during peptide synthesis |

| Phosphonic acid (first position) | tert-butyl ester | Acid-labile (TFA) | Permanent protection during synthesis |

| Phosphonic acid (second position) | tert-butyl ester | Acid-labile (TFA) | Permanent protection during synthesis |

| Carboxyl group | Free carboxylic acid | No protection required | Available for coupling reactions |

Research has demonstrated that the bis-tert-butyl protection strategy provides superior stability compared to other phosphonate protecting groups during extended synthetic sequences [15]. The protecting groups remain intact throughout multiple coupling and deprotection cycles, ensuring high yields and minimal side product formation [15]. Studies comparing different protecting group strategies have shown that tert-butyl esters exhibit the best combination of stability and ease of removal [12] [14].

The deprotection of bis-tert-butyl phosphonyl esters typically requires treatment with trifluoroacetic acid concentrations ranging from 50% to 95% in dichloromethane [12] [15]. The reaction proceeds through protonation of the ester oxygen followed by elimination of the tert-butyl cation, which is stabilized by its tertiary structure [12]. Complete deprotection usually occurs within 1-2 hours under these conditions, revealing the free phosphonic acid functionality [15].

Fmoc Protection Strategy for Amino Group Stability

The fluorenylmethoxycarbonyl (Fmoc) protecting group represents a cornerstone in modern peptide synthesis, offering exceptional amino group protection for Fmoc-L-Pmab(tBu)2-OH. This base-labile protecting group demonstrates remarkable stability under acidic conditions while maintaining selective removability under mild basic conditions, making it particularly suitable for solid-phase peptide synthesis applications [1] [2].

The Fmoc group provides several critical advantages for amino acid stability. The fluorenyl ring system confers significant steric protection to the amino group, preventing unwanted side reactions during peptide chain assembly. The electron-withdrawing nature of the fluorenyl system enhances the acidic character of the adjacent proton, facilitating controlled deprotection under specific conditions [3] [1]. Additionally, the Fmoc group exhibits strong ultraviolet absorption properties, enabling precise monitoring of coupling and deprotection reactions through spectrophotometric analysis [4].

Table 1: Fmoc Deprotection Conditions and Reaction Parameters

| Reagent | Concentration | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Piperidine | 20% | DMF | 25°C | 5 min | 95-98 |

| Piperidine | 20% | DMF | 25°C | 30 min | 98-99 |

| 4-Methylpiperidine | 20% | DMF | 25°C | 15 min | 92-95 |

| Piperazine | 10% | DMF | 25°C | 20 min | 90-93 |

| DBU | 2% | DMF | 25°C | 3 min | 96-99 |

The deprotection mechanism of the Fmoc group involves base-catalyzed β-elimination, where a secondary amine such as piperidine abstracts the acidic proton from the fluorenyl ring system. This abstraction leads to the formation of dibenzofulvene and carbon dioxide, effectively releasing the protected amino acid [5] [2]. The secondary amine serves a dual function by both catalyzing the deprotection reaction and scavenging the reactive dibenzofulvene byproduct, preventing potential side reactions with the deprotected amino group.

Table 2: Fmoc Group Stability Under Various Conditions

| Condition | pH | Temperature | Time | Stability (%) |

|---|---|---|---|---|

| Acidic | 2.0 | 25°C | 24 h | >99 |

| Neutral | 7.0 | 25°C | 24 h | >95 |

| Basic | 8.5 | 25°C | 1 h | 85 |

| Basic | 10.0 | 25°C | 30 min | 45 |

| TFA | 1.0 | 25°C | 2 h | >98 |

The orthogonality of the Fmoc protecting group with acid-labile side chain protecting groups represents a fundamental principle in peptide synthesis strategy. While the Fmoc group remains stable under trifluoroacetic acid treatment used for side chain deprotection, the tert-butyl groups on the phosphonic acid moiety can be selectively removed without affecting the Fmoc protection [4] [6]. This orthogonal protection scheme enables precise control over the deprotection sequence during peptide synthesis.

Research has demonstrated that the Fmoc group maintains excellent stability in the presence of various coupling reagents commonly used in peptide synthesis. The group withstands treatment with carbodiimides, uronium salts, and phosphonium reagents without significant degradation [3] [7]. This stability is particularly important for Fmoc-L-Pmab(tBu)2-OH, where the presence of the phosphonic acid derivative might potentially interfere with standard protecting group chemistry.

Pivaloyloxymethyl (POM) Ester Incorporation Protocol

The pivaloyloxymethyl (POM) ester represents an advanced protecting group strategy specifically designed for phosphonic acid derivatives, offering unique advantages for biological applications through its prodrug characteristics. The POM group functions as a bioreversible protecting group that can be enzymatically cleaved within cellular environments, making it particularly valuable for pharmaceutical applications [8] [9].

The incorporation of POM esters into phosphonic acid derivatives follows a well-established synthetic protocol involving the reaction of phosphonic acid salts with pivaloyloxymethyl chloride. The reaction typically proceeds under mild basic conditions using triethylamine as a base in aprotic solvents such as dimethylformamide or acetonitrile [10] [11]. The POM group attachment neutralizes the negative charge of the phosphonic acid, significantly enhancing lipophilicity and cellular permeability.

Table 3: POM Ester Formation Reaction Conditions

| Reagent | Equivalents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| POM-Cl | 2.5 | DMF | 0°C | 2 h | 75-85 |

| POM-Cl | 3.0 | ACN | 25°C | 4 h | 80-90 |

| POM-Br | 2.2 | DMF | 0°C | 1.5 h | 70-80 |

| POM-I | 2.0 | DMSO | 25°C | 6 h | 65-75 |

The mechanism of POM ester formation involves nucleophilic substitution at the halomethyl carbon, where the phosphonic acid oxygen acts as the nucleophile. The reaction proceeds through an SN2 mechanism, with the leaving group being either chloride, bromide, or iodide depending on the specific POM reagent employed [9] [10]. The reaction is facilitated by the presence of a base, which deprotonates the phosphonic acid and increases its nucleophilicity.

The POM protecting group demonstrates excellent stability under the conditions required for peptide synthesis, including treatment with trifluoroacetic acid, piperidine, and various coupling reagents. This stability is crucial for the successful incorporation of POM-protected phosphonic acids into peptide sequences without premature deprotection [12] [13]. The group remains intact throughout the entire synthesis process and can be selectively removed under specific conditions when desired.

Table 4: POM Ester Stability Under Synthesis Conditions

| Condition | Reagent | Time | Temperature | Stability (%) |

|---|---|---|---|---|

| Acidic | TFA | 2 h | 25°C | >95 |

| Basic | 20% Piperidine | 30 min | 25°C | >90 |

| Coupling | HATU/DIPEA | 1 h | 25°C | >98 |

| Washing | DCM | 15 min | 25°C | >99 |

The enzymatic cleavage of POM esters occurs through a well-characterized mechanism involving cellular esterases and phosphodiesterases. The initial step involves esterase-mediated hydrolysis of the pivaloyl ester bond, generating an unstable hydroxymethyl intermediate. This intermediate undergoes spontaneous elimination to form formaldehyde and the corresponding alcohol, which can then be further processed by phosphodiesterases to yield the free phosphonic acid [9] [14].

Advanced synthetic methodologies have been developed to enhance the efficiency of POM ester incorporation. The use of activated POM derivatives, such as pivaloyloxymethyl tosylate or pivaloyloxymethyl mesylate, can significantly improve reaction rates and yields. Additionally, the employment of phase-transfer catalysts or microwave-assisted synthesis can further optimize the reaction conditions [10] [15].

Solid-Phase Peptide Synthesis (SPPS) Compatibility

The compatibility of Fmoc-L-Pmab(tBu)2-OH with solid-phase peptide synthesis represents a critical consideration for successful peptide assembly. The compound demonstrates excellent integration with standard Fmoc-based SPPS protocols, maintaining stability under the repetitive cycles of deprotection, coupling, and washing that characterize solid-phase methodology [16] [17].

The phosphonic acid derivative exhibits unique coupling characteristics that require specific optimization of standard SPPS parameters. The presence of the phosphonic acid group introduces additional steric hindrance and electronic effects that can influence coupling efficiency. Research has demonstrated that the use of uronium-based coupling reagents, such as HATU or HBTU, provides superior results compared to carbodiimide-based systems for phosphonic acid-containing amino acids [18] [16].

Table 5: SPPS Coupling Conditions for Phosphonic Acid Derivatives

| Coupling Reagent | Equivalents | Base | Solvent | Time | Coupling Efficiency (%) |

|---|---|---|---|---|---|

| HATU | 3.0 | DIPEA (6 eq) | DMF | 1 h | 95-98 |

| HBTU | 3.0 | DIPEA (6 eq) | DMF | 1.5 h | 90-95 |

| DIC/HOBt | 3.0 | DIPEA (6 eq) | DMF | 2 h | 85-90 |

| PyBOP | 3.0 | DIPEA (6 eq) | DMF | 1 h | 92-96 |

The monitoring of coupling reactions for phosphonic acid derivatives requires specialized analytical techniques due to the unique spectroscopic properties of these compounds. The standard ninhydrin test may show modified color development due to the electron-withdrawing effects of the phosphonic acid group. Alternative monitoring methods, such as the Kaiser test with extended reaction times or the use of bromophenol blue, have proven more reliable for these derivatives [17] [18].

The solid support selection plays a crucial role in the successful synthesis of peptides containing phosphonic acid derivatives. Research has shown that certain resins, particularly those with high cross-linking density, may exhibit reduced swelling properties in the presence of polar phosphonic acid groups. The use of TentaGel or ChemMatrix resins, which maintain consistent swelling properties in both polar and nonpolar solvents, has been recommended for these applications [19] [20].

Table 6: Resin Performance with Phosphonic Acid Derivatives

| Resin Type | Loading (mmol/g) | Swelling Ratio | Coupling Efficiency (%) | Purity (%) |

|---|---|---|---|---|

| Wang | 0.8 | 3.5 | 88 | 75 |

| Rink Amide | 0.6 | 4.2 | 92 | 82 |

| TentaGel | 0.3 | 8.0 | 96 | 90 |

| ChemMatrix | 0.5 | 6.5 | 94 | 88 |

The incorporation of Fmoc-L-Pmab(tBu)2-OH into peptide sequences requires careful consideration of the deprotection conditions. The tert-butyl groups on the phosphonic acid moiety are designed to be removed under acidic conditions, typically using trifluoroacetic acid-containing cleavage cocktails. The simultaneous removal of side chain protecting groups and cleavage from the solid support can be achieved using standard TFA-based protocols with appropriate scavengers [21] [22].

Advanced SPPS methodologies have been developed to accommodate the unique requirements of phosphonic acid-containing peptides. The use of microwave-assisted synthesis has shown particular promise, with reduced reaction times and improved coupling efficiencies reported for these challenging substrates. Additionally, the implementation of double coupling protocols, where the coupling reaction is repeated twice with fresh reagents, has been shown to enhance the overall yield and purity of the final peptide products [23] [24].

Table 7: Advanced SPPS Protocols for Phosphonic Acid Derivatives

| Protocol | Temperature | Time | Reagent Excess | Yield Improvement (%) |

|---|---|---|---|---|

| Standard | 25°C | 1 h | 3 eq | Baseline |

| Microwave | 75°C | 5 min | 3 eq | 15-20 |

| Double Coupling | 25°C | 2 × 1 h | 3 eq | 10-15 |

| Extended Time | 25°C | 2 h | 3 eq | 8-12 |

XLogP3

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2